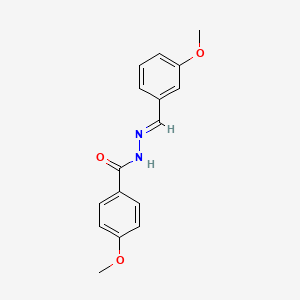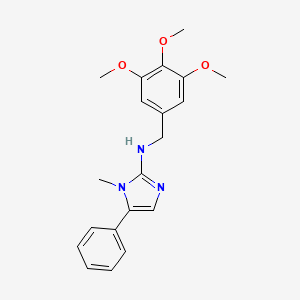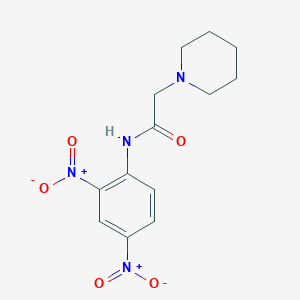
4-methoxy-N'-(3-methoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is an organic compound with the molecular formula C16H16N2O3 and a molecular weight of 284.318 g/mol . This compound is part of a class of hydrazones, which are known for their diverse chemical and biological properties. It is characterized by the presence of methoxy groups on both the benzene rings and a hydrazone linkage, which contributes to its unique chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide typically involves the condensation reaction between 4-methoxybenzohydrazide and 3-methoxybenzaldehyde . The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.
Industrial Production Methods
While specific industrial production methods for 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer research, it may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways that regulate cell growth and survival .
類似化合物との比較
Similar Compounds
4-methoxy-N’-(4-methylbenzylidene)benzohydrazide: Similar structure but with a methyl group instead of a methoxy group.
4-benzyloxy-3-methoxybenzaldehyde: Similar structure but with a benzyloxy group instead of a methoxy group.
N-(4-methoxybenzylidene)aniline: Similar structure but with an aniline group instead of a hydrazide group
Uniqueness
4-methoxy-N’-(3-methoxybenzylidene)benzohydrazide is unique due to the presence of methoxy groups on both benzene rings and the hydrazone linkage. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
303065-75-0 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
4-methoxy-N-[(E)-(3-methoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O3/c1-20-14-8-6-13(7-9-14)16(19)18-17-11-12-4-3-5-15(10-12)21-2/h3-11H,1-2H3,(H,18,19)/b17-11+ |
InChIキー |
FUPRCIAXZXCDEG-GZTJUZNOSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC |
正規SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11564620.png)
![2,4-dichloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11564622.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-N-(2-methylquinolin-8-yl)prop-2-enamide](/img/structure/B11564623.png)
![Ethyl 4-(3-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11564629.png)
![N,N-diethyl-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11564636.png)



![(2Z,5E)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-5-(4-chloro-3-nitrobenzylidene)-1,3-thiazolidin-4-one](/img/structure/B11564655.png)

![1-methyl-N'-[(E)-(4-nitrophenyl)methylidene]bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B11564668.png)
![2-ethoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11564676.png)
![4-[(E)-{[2-(2,2-Diphenylacetamido)acetamido]imino}methyl]-2-ethoxyphenyl benzoate](/img/structure/B11564678.png)
![2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-N-(naphthalen-2-yl)-2-oxoacetamide](/img/structure/B11564679.png)
